6-(3,4-Dichloro-phenoxy)hexanenitrile

Catalog No.
S8277437
CAS No.
M.F
C12H13Cl2NO
M. Wt
258.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3,4-Dichloro-phenoxy)hexanenitrile

Product Name

6-(3,4-Dichloro-phenoxy)hexanenitrile

IUPAC Name

6-(3,4-dichlorophenoxy)hexanenitrile

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C12H13Cl2NO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2

InChI Key

VOWNQPJZGGYFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCCC#N)Cl)Cl

6-(3,4-Dichloro-phenoxy)hexanenitrile is an organic compound characterized by the molecular formula C12H13Cl2NOC_{12}H_{13}Cl_{2}NO. This compound features a hexane chain with a nitrile group (-CN) and a phenoxy group that includes two chlorine substituents at the 3 and 4 positions of the aromatic ring. The presence of the nitrile group imparts unique chemical properties, while the dichlorophenoxy moiety enhances its potential biological activity.

6-(3,4-Dichloro-phenoxy)hexanenitrile can undergo various chemical transformations:

  • Oxidation: The nitrile group can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the nitrile group can produce primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Major Products Formed

  • From Oxidation: 6-(3,4-Dichloro-phenoxy)hexanoic acid.
  • From Reduction: 6-(3,4-Dichloro-phenoxy)hexylamine.
  • From Substitution: Various substituted phenoxy derivatives.

The biological activity of 6-(3,4-Dichloro-phenoxy)hexanenitrile is under investigation for its potential interactions with biological systems. The compound is believed to interact with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity. Preliminary studies suggest that it may exhibit antimicrobial or anti-inflammatory properties, although further research is needed to elucidate its full biological profile.

The synthesis of 6-(3,4-Dichloro-phenoxy)hexanenitrile typically involves a nucleophilic substitution reaction between 3,4-dichlorophenol and 6-bromohexanenitrile. This reaction is generally conducted in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The mixture is heated to promote the reaction, leading to the formation of the desired product.

Industrial Production

In industrial settings, continuous flow processes may enhance the efficiency and yield of this compound's production. Automation in reactors and optimization of reaction conditions ensure consistent quality and scalability.

6-(3,4-Dichloro-phenoxy)hexanenitrile has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Explored for its potential biological activities and interactions with biomolecules.
  • Medicine: Investigated for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Research into the interaction studies of 6-(3,4-Dichloro-phenoxy)hexanenitrile focuses on its mechanism of action at the molecular level. The compound's structure allows it to engage with various biological pathways, influencing cellular processes. Studies are ongoing to determine its efficacy against specific targets within biological systems.

Several compounds share structural similarities with 6-(3,4-Dichloro-phenoxy)hexanenitrile:

  • 6-(2,4-Dichloro-phenoxy)hexanenitrile
  • 6-(3,5-Dichloro-phenoxy)hexanenitrile
  • 6-(3,4-Dichloro-phenoxy)butanenitrile

Uniqueness

The uniqueness of 6-(3,4-Dichloro-phenoxy)hexanenitrile lies in the specific positioning of the dichloro groups on the phenoxy ring. This arrangement significantly influences its chemical reactivity and biological interactions compared to similar compounds. The distinct electronic effects imparted by these substitutions may lead to varied biological activities and reactivity profiles among these related compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

257.0374194 g/mol

Monoisotopic Mass

257.0374194 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-28

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